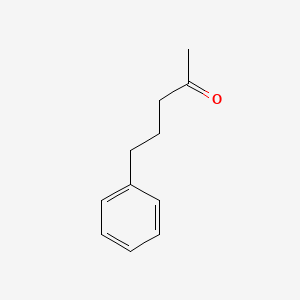

5-Phenyl-2-pentanone

Description

The exact mass of the compound 5-Phenylpentan-2-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 167086. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-phenylpentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-10(12)6-5-9-11-7-3-2-4-8-11/h2-4,7-8H,5-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGMYRPFYNFQCHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10176886 | |

| Record name | 5-Phenylpentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2235-83-8 | |

| Record name | 5-Phenyl-2-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2235-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Phenyl-2-pentanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002235838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pentanone, 5-phenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167086 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Phenylpentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenylpentan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.087 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Phenyl-2-pentanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJ8YU7ZU4E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 5-Phenyl-2-pentanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 5-Phenyl-2-pentanone (CAS No: 2235-83-8), a ketone of interest in various chemical and potentially pharmacological research areas. This document collates available data on its physical, chemical, and spectroscopic properties. Detailed experimental methodologies for its characterization are provided, alongside a discussion of its potential, though currently unelucidated, biological relevance. All quantitative data are presented in structured tables for ease of reference, and key experimental workflows are visualized using Graphviz diagrams.

Chemical Identity and Physical Properties

This compound, also known as methyl 3-phenylpropyl ketone, is an organic compound characterized by a pentanone backbone with a phenyl substituent at the fifth carbon.[1][2] Its core chemical identifiers and physical properties are summarized in Table 1.

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 5-phenylpentan-2-one | [1][2] |

| Synonyms | Methyl 3-phenylpropyl ketone, 1-Phenyl-4-pentanone | [1][2] |

| CAS Number | 2235-83-8 | [1][2] |

| Molecular Formula | C₁₁H₁₄O | [1][2] |

| Molecular Weight | 162.23 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Floral, sweet | |

| Boiling Point | 132.5 °C at 17 Torr | |

| Melting Point | 106-107 °C | |

| Density | 0.960 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether), limited solubility in water. | [1] |

| LogP | 2.42 |

Spectroscopic and Analytical Data

The structural elucidation of this compound relies on various spectroscopic techniques. A summary of available data is presented in Table 2.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Key Features | Reference(s) |

| Mass Spectrometry (MS) | Molecular Ion (M+): m/z = 162. Key fragments can be analyzed to confirm the structure. | [1][2] |

| ¹H NMR Spectroscopy | Chemical shifts are indicative of the different proton environments in the molecule. | |

| ¹³C NMR Spectroscopy | Signals correspond to the eleven carbon atoms in unique chemical environments. | |

| Infrared (IR) Spectroscopy | Characteristic C=O stretching frequency for the ketone group. | |

| Gas Chromatography (GC) | Retention time can be used for identification and purity assessment. | [1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

3.1.1. Proposed Synthesis via Friedel-Crafts Acylation

This method would involve the reaction of benzene with 4-pentenoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), followed by reduction of the double bond.

Methodology:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with anhydrous aluminum chloride and an inert solvent (e.g., dichloromethane).

-

Addition of Reactants: A solution of benzene and 4-pentenoyl chloride in the same solvent is added dropwise to the stirred suspension at 0 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and then refluxed until the reaction is complete (monitored by TLC).

-

Work-up: The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel.

-

Reduction: The resulting unsaturated ketone is then reduced, for example, by catalytic hydrogenation, to yield this compound.

3.1.2. Proposed Synthesis via Aldol Condensation

This approach would involve the base-catalyzed condensation of benzaldehyde and 2-pentanone, followed by reduction of the resulting α,β-unsaturated ketone.

Methodology:

-

Reaction Setup: A round-bottom flask is charged with 2-pentanone and a suitable solvent (e.g., ethanol).

-

Addition of Reactants: A solution of sodium hydroxide in water is added, followed by the dropwise addition of benzaldehyde.

-

Reaction: The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

Work-up: The reaction mixture is neutralized with a dilute acid and extracted with an organic solvent. The organic layer is washed, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography.

-

Reduction: The resulting α,β-unsaturated ketone is then catalytically hydrogenated to afford this compound.

Spectroscopic and Analytical Characterization

The following are general protocols for obtaining spectroscopic and analytical data for a liquid organic compound like this compound.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.[3]

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Integrate the signals to determine the relative ratios of protons.

-

-

¹³C NMR Spectroscopy:

-

Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent).

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.[1] This typically requires a larger number of scans than ¹H NMR due to the low natural abundance of the ¹³C isotope. A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the observation of quaternary carbons.[3]

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

-

3.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: For a neat liquid sample, place a drop of the compound between two salt plates (e.g., NaCl or KBr) to form a thin film.[4][5] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the crystal.[4][6]

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.[4] A background spectrum of the clean salt plates or ATR crystal should be acquired first and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands, paying particular attention to the C=O stretch of the ketone and the aromatic C-H and C=C stretches.

3.2.3. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). Use a temperature program to separate the components of the sample.

-

MS Detection: The eluent from the GC is introduced into the ion source of a mass spectrometer (typically using electron ionization). The mass spectrometer scans a range of m/z values to detect the molecular ion and fragment ions.[7]

-

Data Analysis: Analyze the resulting chromatogram to determine the retention time and purity of the compound. The mass spectrum of the corresponding peak can be used for structural confirmation by comparing it with library spectra or by analyzing the fragmentation pattern.[7]

Biological Activity and Signaling Pathways

There is currently no direct scientific literature available that describes the specific biological activities or signaling pathways associated with this compound. However, the broader class of phenylpentanones and related structures have been investigated for various pharmacological activities.

4.1. Potential Pharmacological Relevance

Given its chemical structure, which includes a phenyl ring and a ketone functional group, this compound could potentially interact with various biological targets. Structurally related compounds have been explored for their potential as:

-

Anticancer Agents: Some chalcones and other phenyl-substituted ketones have demonstrated cytotoxic effects against various cancer cell lines.[8]

-

Anti-inflammatory Agents: The flavonoid scaffold, which can be seen as a more complex phenylpropanoid derivative, is well-known for its anti-inflammatory properties, often mediated through the inhibition of enzymes like cyclooxygenases and lipoxygenases.[9]

-

Antimicrobial Agents: Various natural and synthetic ketones have shown activity against bacteria and fungi.[10]

It is crucial to emphasize that these are speculative possibilities based on structural analogy, and dedicated biological screening is required to determine if this compound possesses any of these activities.

4.2. Recommended Experimental Protocols for Biological Screening

For researchers interested in investigating the biological potential of this compound, initial in vitro screening could involve the following assays:

-

Cytotoxicity Assays:

-

Cell Culture: Maintain appropriate cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous control cell lines (e.g., HEK293) in suitable culture media and conditions.

-

Compound Treatment: Seed cells in 96-well plates and, after attachment, treat them with a range of concentrations of this compound (typically from nanomolar to micromolar). Include a vehicle control (e.g., DMSO).

-

Viability Assessment: After a set incubation period (e.g., 24, 48, or 72 hours), assess cell viability using assays such as the MTT, XTT, or LDH release assays.[11][12][13]

-

Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) value to quantify the cytotoxic potency of the compound.

-

-

Anti-inflammatory Assays:

-

Cell Model: Use a relevant cell line, such as murine macrophages (e.g., RAW 264.7), stimulated with an inflammatory agent like lipopolysaccharide (LPS).

-

Measurement of Inflammatory Markers: Treat the cells with this compound prior to or concurrently with LPS stimulation. Measure the production of inflammatory mediators such as nitric oxide (using the Griess reagent) or pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

-

-

Antimicrobial Assays:

-

Microbial Strains: Use a panel of clinically relevant bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.

-

Minimum Inhibitory Concentration (MIC) Determination: Employ broth microdilution or agar diffusion methods to determine the lowest concentration of this compound that inhibits the visible growth of the microorganisms.

-

Visualizations

The following diagrams, created using the DOT language, illustrate key logical relationships and experimental workflows relevant to the study of this compound.

Caption: Logical relationship of key chemical identifiers for this compound.

Caption: A general experimental workflow for the synthesis and characterization of an organic compound like this compound.

Conclusion

This compound is a well-defined organic molecule with established physical and spectroscopic properties. While detailed, peer-reviewed synthesis protocols are not abundant, its structure lends itself to synthesis via standard organic reactions like Friedel-Crafts acylation or aldol condensation. The primary knowledge gap for this compound lies in its biological activity. There is no direct evidence of its interaction with biological systems or its involvement in any signaling pathways. Future research should focus on the synthesis and subsequent biological screening of this compound to explore its potential as a lead compound in drug discovery. The experimental protocols outlined in this guide provide a solid foundation for such investigations.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-Pentanone, 5-phenyl- [webbook.nist.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. researchgate.net [researchgate.net]

- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Important Flavonoids and Their Role as a Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]

- 12. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. nebiolab.com [nebiolab.com]

An In-depth Technical Guide to 5-Phenyl-2-pentanone (CAS Number: 2235-83-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Phenyl-2-pentanone, a ketone compound with potential biological activities. The document collates available physicochemical data, outlines proposed experimental protocols for its synthesis and analysis, and discusses its putative, though uncorroborated, biological significance based on supplier information. All quantitative data is summarized in structured tables, and logical workflows are visualized using diagrams as specified.

Chemical and Physical Properties

This compound is an organic compound classified as a ketone. It presents as a colorless to pale yellow liquid and is characterized by a five-carbon chain with a phenyl group at the fifth carbon and a carbonyl group at the second position.[1] It is soluble in organic solvents like ethanol and ether, with limited solubility in water.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄O | [1][2] |

| Molecular Weight | 162.23 g/mol | [3][4] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Density | 0.96 g/cm³ | [2][3] |

| Boiling Point | 261.2 °C at 760 mmHg | [2][3] |

| Flash Point | 121.5 °C | [2] |

| LogP | 2.42 |

Identifiers and Nomenclature

The compound is known by several synonyms and can be represented by various chemical identifiers crucial for database searches and chemical informatics.

Table 2: Identifiers for this compound

| Identifier Type | Identifier | Source(s) |

| CAS Number | 2235-83-8 | [1][2] |

| IUPAC Name | 5-phenylpentan-2-one | |

| Synonyms | Methyl 3-phenylpropyl ketone, 1-Phenyl-4-pentanone | [1] |

| InChI | InChI=1S/C11H14O/c1-10(12)6-5-9-11-7-3-2-4-8-11/h2-4,7-8H,5-6,9H2,1H3 | [4] |

| InChIKey | DGMYRPFYNFQCHM-UHFFFAOYSA-N | [2][4] |

| SMILES | CC(=O)CCCC1=CC=CC=C1 | [2][4] |

Biological Activity and Potential Applications

Several chemical suppliers describe this compound as a potent histone deacetylase (HDAC) inhibitor and suggest its potential for research in urea cycle disorders.[1][2][5][6] However, a comprehensive search of scientific literature did not yield primary research articles or experimental data, such as IC₅₀ values or specific enzyme inhibition profiles, to substantiate these claims. One vendor also mentions potential antimicrobial and anticancer properties, but this information appears conflated with a different chemical structure.[3]

Context: Histone Deacetylase (HDAC) Inhibition

Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins.[7] This deacetylation leads to a more condensed chromatin structure, repressing gene transcription.[7] HDAC inhibitors block this process, leading to hyperacetylation, a more open chromatin structure, and altered gene expression.[7] This mechanism has made them a target for therapeutic intervention, particularly in oncology, where they can induce cell cycle arrest, differentiation, and apoptosis in tumor cells.[7]

Context: Urea Cycle Disorders

Urea cycle disorders are inherited metabolic diseases caused by deficiencies in the enzymes or transporters required for the conversion of ammonia to urea.[8] This leads to the accumulation of toxic levels of ammonia in the blood (hyperammonemia), which can cause severe neurological damage.[9][10] Treatment strategies include dietary protein restriction and medications known as nitrogen scavengers that provide alternative pathways for nitrogen excretion.[10][11] The potential connection of this compound to this area of research remains to be elucidated by experimental studies.

Experimental Protocols

Proposed Synthesis: Friedel-Crafts Acylation

A plausible synthetic route to this compound is the Friedel-Crafts acylation of benzene with 5-chlorovaleryl chloride, followed by reduction of the resulting chloroketone. A more direct, though potentially lower-yielding, approach could involve the acylation of benzene with valerolactone in the presence of a Lewis acid, followed by a Clemmensen or Wolff-Kishner reduction of the aryl-keto group and subsequent oxidation of the terminal alcohol. A conceptual workflow for a Friedel-Crafts-based synthesis is presented below.

Caption: Proposed multi-step synthesis of this compound via Friedel-Crafts acylation.

Methodology:

-

Acylation: To a cooled, stirred suspension of anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane), add valeroyl chloride dropwise. Subsequently, add benzene to the mixture while maintaining a low temperature.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by carefully pouring it over ice and hydrochloric acid. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-phenyl-1-pentanone.

-

Reduction: Subject the crude intermediate to Wolff-Kishner reduction conditions (hydrazine hydrate, potassium hydroxide, in a high-boiling solvent like diethylene glycol) to reduce the ketone to a methylene group, yielding 1-phenylpentane. Alternative steps would be required to arrive at the target molecule.

-

Purification: Purify the final product by vacuum distillation or column chromatography on silica gel.

Note: This is a generalized protocol and requires optimization for specific reaction conditions, stoichiometry, and safety precautions.

Proposed Analytical Methods

A reverse-phase HPLC method can be employed for the analysis of this compound.

Methodology:

-

Instrument: Standard HPLC system with a UV detector.

-

Column: Newcrom R1 or equivalent C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the mobile phase or acetonitrile to a suitable concentration (e.g., 1 mg/mL).

GC-MS is a suitable technique for the identification and quantification of volatile compounds like this compound. The NIST WebBook provides mass spectral data for this compound, which can be used for identification.

Methodology:

-

Instrument: Standard GC-MS system.

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness HP-5MS or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Mode: 1 µL, splitless.

-

Oven Program: Initial temperature of 60 °C for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

-

MS Parameters: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-400.

Caption: General analytical workflow for the characterization of this compound.

Conclusion

This compound (CAS 2235-83-8) is a commercially available ketone. While it is marketed by several chemical suppliers as a potent HDAC inhibitor for research in areas like urea cycle disorders, there is a notable absence of peer-reviewed scientific literature and experimental data to validate these specific biological activities. The information presented in this guide, including proposed synthesis and analytical methods, provides a foundation for researchers to initiate their own investigations into the chemical and biological properties of this compound. Further experimental validation is critically required to elucidate its mechanism of action and confirm its potential therapeutic relevance.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound | 2235-83-8 | Benchchem [benchchem.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 5-Phenylpentan-2-one | DOR BioPharma, Inc. [dorbiopharma.com]

- 6. 5-Phenylpentan-2-one, CasNo.2235-83-8 BOC Sciences United States [bocscichem.lookchem.com]

- 7. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]

- 8. Urea Cycle Disorders Overview - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. filiere-g2m.fr [filiere-g2m.fr]

- 10. Urea Cycle Disorders | Children's Hospital of Philadelphia [chop.edu]

- 11. met-ed.net [met-ed.net]

physical properties of methyl 3-phenylpropyl ketone

An In-depth Technical Guide on the Physical Properties of Methyl 3-Phenylpropyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-phenylpropyl ketone, systematically known as 4-phenyl-2-butanone and also commonly referred to as benzylacetone, is a versatile organic compound with applications in various fields, including as an attractant for melon flies, in perfumery, and as a key intermediate in organic synthesis.[1][2][3] This technical guide provides a comprehensive overview of its core physical properties, detailed experimental protocols for their determination, and a visualization of a key biocatalytic transformation.

Core Physical Properties

The physical characteristics of a compound are fundamental to its application in research and development, influencing factors such as reaction kinetics, formulation, and biological interactions. The key are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 4-phenylbutan-2-one | [2][4] |

| Synonyms | Methyl 3-phenylpropyl ketone, Benzylacetone, Methyl phenethyl ketone | [1][5] |

| CAS Number | 2550-26-7 | [1][5] |

| Molecular Formula | C₁₀H₁₂O | [2][5] |

| Molecular Weight | 148.20 g/mol | [4][5] |

| Appearance | Clear colorless to pale yellow liquid | [1] |

| Melting Point | -13 °C (9 °F; 260 K) | [2][6] |

| Boiling Point | 235 °C (455 °F; 508 K) | [1][2][5] |

| Density | 0.989 g/mL at 25 °C | [1][5] |

| Refractive Index | n20/D 1.512 | [1][5] |

| Flash Point | 98 °C (208 °F; 371 K) | [2] |

| Solubility | Practically insoluble in water. Soluble in organic solvents. | [1][6] |

Experimental Protocols for Determination of Physical Properties

Accurate determination of physical properties is crucial for compound identification and quality control. The following sections outline the general methodologies for measuring the key physical parameters of ketones like methyl 3-phenylpropyl ketone.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Methodology: Distillation Method

-

Apparatus Setup: Assemble a simple distillation apparatus, which includes a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask.

-

Sample Preparation: Place a small volume of methyl 3-phenylpropyl ketone and a few boiling chips into the round-bottom flask.

-

Heating: Gently heat the flask using a heating mantle.

-

Observation: As the liquid boils, the vapor will rise, and the temperature on the thermometer will increase and then stabilize. This stable temperature is the boiling point of the liquid. The vapor will then pass through the condenser, cool, and collect in the receiving flask.

-

Recording: Record the temperature at which the liquid is actively boiling and condensing.

Determination of Density

Density is the mass of a substance per unit volume.

Methodology: Pycnometer Method

-

Apparatus: A pycnometer (a small glass flask with a precise volume) and a calibrated analytical balance are required.

-

Measurement of Empty Pycnometer Mass: Clean and dry the pycnometer and measure its mass (m₁).

-

Measurement with Sample: Fill the pycnometer with methyl 3-phenylpropyl ketone, ensuring no air bubbles are present, and measure its mass (m₂).

-

Measurement with Water: Empty and clean the pycnometer, then fill it with distilled water and measure its mass (m₃).

-

Calculation: The density (ρ) is calculated using the formula: ρ = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through the material.

Methodology: Abbé Refractometer

-

Calibration: Calibrate the Abbé refractometer using a standard liquid with a known refractive index.

-

Sample Application: Place a few drops of methyl 3-phenylpropyl ketone onto the prism of the refractometer.

-

Measurement: Close the prism and allow the sample to equilibrate to the instrument's temperature (typically 20°C).

-

Reading: Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs. Read the refractive index value from the scale.

Determination of Melting Point

The melting point is the temperature at which a solid turns into a liquid. For substances that are liquid at room temperature, this is determined by cooling the substance until it freezes and then measuring the temperature at which it melts upon gentle heating.

Methodology: Capillary Tube Method (for frozen sample)

-

Sample Freezing: Cool a small sample of methyl 3-phenylpropyl ketone until it solidifies. This can be achieved using a cold bath (e.g., ice-salt or dry ice-acetone).

-

Sample Preparation: Place a small amount of the frozen solid into a capillary tube.

-

Apparatus: Use a melting point apparatus.

-

Heating: Place the capillary tube in the apparatus and heat it slowly.

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a liquid (the end of the melting range).

Visualization of a Key Biocatalytic Workflow

Methyl 3-phenylpropyl ketone is a prochiral ketone, and its asymmetric reduction to form optically active alcohols is a significant transformation in the synthesis of chiral building blocks for the pharmaceutical industry. The following diagram illustrates the workflow for the biocatalytic reduction of 4-phenyl-2-butanone to (S)-4-phenyl-2-butanol using a whole-cell biocatalyst.

Caption: Workflow for the biocatalytic reduction of 4-phenyl-2-butanone.

Conclusion

This technical guide has provided a detailed summary of the key , along with standardized experimental protocols for their determination. The presented data and methodologies are intended to support researchers, scientists, and drug development professionals in their work with this important chemical intermediate. The visualization of the biocatalytic reduction workflow further illustrates a modern, green chemistry approach to synthesizing valuable chiral derivatives from this ketone.

References

- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. CN102584552B - Method for preparing benzalacetone under supercritical condition - Google Patents [patents.google.com]

- 5. A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Navigating the Solution Landscape: A Technical Guide to 5-Phenyl-2-pentanone Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-phenyl-2-pentanone in various organic solvents. A thorough understanding of its solubility characteristics is crucial for applications ranging from chemical synthesis and reaction optimization to formulation development in the pharmaceutical industry. This document outlines available quantitative and qualitative solubility data, details robust experimental protocols for precise solubility determination, and illustrates the key principles governing its dissolution.

Core Concepts: Understanding the Solubility of this compound

This compound is a substituted ketone with a molecular structure that bestows upon it a dual nature in terms of polarity. The presence of a polar carbonyl group (C=O) allows for dipole-dipole interactions and hydrogen bonding with protic solvents, while the nonpolar phenyl ring and alkyl chain contribute to van der Waals forces, favoring interactions with nonpolar solvents. This balance of polar and nonpolar characteristics dictates its solubility profile, generally aligning with the principle of "like dissolves like." Consequently, this compound exhibits limited solubility in water but is readily soluble in a wide array of organic solvents.[1]

Quantitative Solubility Data

While specific, experimentally determined quantitative solubility data for this compound across a broad spectrum of organic solvents is not extensively documented in publicly available literature, a reliable estimation can be made based on its structural similarity to 4-phenyl-2-butanone (benzylacetone). Benzylacetone is reported to be miscible with most organic solvents.[2] Furthermore, a solubility of 100 mg/mL for this compound in dimethyl sulfoxide (DMSO) has been reported, requiring ultrasonic agitation to achieve dissolution, which may suggest that this is approaching its saturation limit or that the dissolution is kinetically slow.

Based on these points and general principles of organic chemistry, the following table summarizes the expected solubility of this compound in common organic solvents. It is important to note that "miscible" indicates that the two liquids will mix in all proportions to form a single phase.

| Solvent Classification | Solvent | Chemical Formula | Expected Solubility (at 25 °C) |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | C₂H₆OS | ≥ 100 mg/mL |

| Acetone | C₃H₆O | Miscible | |

| Acetonitrile | C₂H₃N | Miscible | |

| Dichloromethane | CH₂Cl₂ | Miscible | |

| Ethyl Acetate | C₄H₈O₂ | Miscible | |

| Polar Protic | Ethanol | C₂H₅OH | Miscible[1] |

| Methanol | CH₃OH | Miscible | |

| Nonpolar | Toluene | C₇H₈ | Miscible |

| Hexane | C₆H₁₄ | Soluble | |

| Diethyl Ether | (C₂H₅)₂O | Miscible[1] |

Experimental Protocols for Solubility Determination

For applications requiring precise solubility values, the following experimental protocols are recommended.

Isothermal Saturation Method followed by Gravimetric Analysis

This is a classic and reliable method for determining the equilibrium solubility of a liquid solute in a solvent.

1. Materials and Equipment:

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Glass vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Evaporating dish or pre-weighed vial

-

Oven or vacuum oven

2. Procedure:

- Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a glass vial. The presence of a separate phase of the solute should be visible.

- Seal the vial tightly and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

- Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

- After the equilibration period, cease agitation and allow the undissolved solute to settle.

- Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe fitted with a syringe filter to remove any undissolved droplets.

- Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.

- Weigh the dish/vial containing the saturated solution to determine the total mass of the solution.

- Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a suitable temperature may be used.

- Once the solvent is completely evaporated, reweigh the dish/vial containing the non-volatile solute (this compound).

- The mass of the dissolved solute and the mass of the solvent can then be calculated, and the solubility can be expressed in various units (e.g., g/100 g solvent, g/100 mL solvent, mol/L).

Isothermal Saturation Method followed by Spectroscopic Analysis (e.g., UV-Vis or HPLC)

This method is particularly useful for lower solubility compounds or when a high-throughput screening approach is desired.

1. Materials and Equipment:

-

Same as the gravimetric method, with the addition of:

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Volumetric flasks and pipettes for preparing standard solutions

-

Quartz cuvettes (for UV-Vis) or appropriate vials (for HPLC)

2. Procedure:

- Prepare a series of standard solutions of this compound in the solvent of interest with known concentrations.

- Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

- Prepare the saturated solution as described in steps 1-5 of the gravimetric method.

- Dilute a known volume of the filtered saturated solution with the solvent to bring the concentration within the linear range of the calibration curve.

- Measure the absorbance or peak area of the diluted sample.

- Use the calibration curve to determine the concentration of this compound in the diluted sample.

- Calculate the concentration in the original saturated solution by accounting for the dilution factor.

Logical Relationships in Solubility

The solubility of this compound is a function of the interplay between its molecular structure and the properties of the solvent. This relationship can be visualized as a logical workflow.

Caption: Factors influencing the solubility of this compound.

Experimental Workflow for Solubility Determination

The process of determining the solubility of this compound follows a structured experimental workflow.

Caption: Experimental workflow for determining solubility.

References

An In-depth Technical Guide to the Physical Properties of 5-Phenyl-2-pentanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the boiling and melting points of 5-phenyl-2-pentanone (CAS 2235-83-8).[1][2][3] The information herein is curated for professionals in research and development who require precise data on the physicochemical properties of this compound. This compound, also known as methyl 3-phenylpropyl ketone, is a ketone with a five-carbon chain and a phenyl group.[2][3] It is typically a colorless to pale yellow liquid with a characteristic sweet, floral odor.[2]

Physicochemical Data

The following table summarizes the key physical properties of this compound. These values are critical for a variety of applications, from reaction condition optimization to formulation development.

| Property | Value | Unit |

| Boiling Point | Not Available | °C |

| Melting Point | Not Available | °C |

| Molecular Formula | C₁₁H₁₄O | |

| Molecular Weight | 162.23 | g/mol |

| CAS Number | 2235-83-8 |

Note: Specific experimentally determined boiling and melting points for this compound were not available in the provided search results. The determination of these values would require experimental analysis.

Experimental Protocols for Physical Property Determination

The determination of boiling and melting points is a fundamental aspect of compound characterization, ensuring purity and identity.[4] While specific experimental data for this compound is not detailed, the following are standard, widely accepted methodologies for such determinations.

1. Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid.[4] For pure crystalline organic compounds, this is typically a sharp, well-defined temperature range of 0.5-1.0°C.[5] Impurities tend to lower and broaden the melting range.[4][5]

Methodology: Capillary Tube Method using a Mel-Temp Apparatus

-

Sample Preparation: A small amount of the solid compound is introduced into a thin-walled capillary tube, which is sealed at one end. The sample is packed down to a height of 1-2 mm by tapping the tube.[5][6][7]

-

Apparatus Setup: The capillary tube is placed in a heating block apparatus, such as a Mel-Temp apparatus, adjacent to a thermometer.[4][6]

-

Heating and Observation: The sample is heated at a controlled, slow rate (approximately 1-2°C per minute) near the expected melting point.[4]

-

Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. This range (T1-T2) is the melting point range.[6] For a pure substance, this range is narrow.

2. Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[8] It is a crucial indicator of a liquid's volatility and purity.

Methodology: Thiele Tube Method

-

Apparatus Setup: A small quantity of the liquid is placed in a small test tube. A capillary tube, sealed at the upper end, is inverted and placed within the test tube containing the liquid. This assembly is attached to a thermometer.[9]

-

Heating: The entire assembly is immersed in a heating bath, commonly a Thiele tube filled with oil, which allows for uniform heating.[4][9]

-

Observation: The apparatus is heated gently. As the liquid's boiling point is approached and surpassed, a steady stream of bubbles will emerge from the open end of the inverted capillary tube.[9]

-

Data Recording: The heat source is then removed, and the liquid is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the inverted capillary tube.[9] This occurs when the vapor pressure inside the capillary equals the atmospheric pressure.

Methodology: Distillation Method

-

Apparatus Setup: For larger quantities of liquid, a simple or fractional distillation apparatus can be used.[9][10] The liquid is placed in a distilling flask with boiling chips. A thermometer is positioned so that its bulb is just below the side arm of the flask, ensuring it measures the temperature of the vapor as it passes into the condenser.[9]

-

Heating and Distillation: The liquid is heated to a boil. The vapor rises, surrounds the thermometer bulb, and then condenses back to a liquid, which is collected.

-

Data Recording: The temperature is recorded when the distillation rate is steady and there is a constant temperature reading on the thermometer. This stable temperature is the boiling point of the liquid.[10]

Logical Workflow for Physical Property Determination

The following diagram illustrates the generalized workflow for determining the melting or boiling point of a chemical substance.

Caption: A flowchart illustrating the key stages in the experimental determination of melting and boiling points.

References

- 1. 2-Pentanone, 5-phenyl- (CAS 2235-83-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. CAS 2235-83-8: this compound | CymitQuimica [cymitquimica.com]

- 3. 2-Pentanone, 5-phenyl- [webbook.nist.gov]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. alnoor.edu.iq [alnoor.edu.iq]

- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. vernier.com [vernier.com]

An In-depth Technical Guide to the Spectral Data of 5-Phenyl-2-pentanone

This technical guide provides a detailed overview of the mass spectrometry and nuclear magnetic resonance spectroscopy data for 5-Phenyl-2-pentanone. It is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the analytical characterization of this compound. This document outlines the methodologies for data acquisition and presents the spectral data in a clear, tabular format.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. The mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern, aiding in its identification and structural elucidation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation from any impurities. For direct infusion, a small amount of the purified compound is dissolved in a volatile solvent.

Ionization: Electron ionization is employed, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process results in the formation of a molecular ion (M⁺) and various fragment ions.

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

Data Presentation: Mass Spectrum of this compound

The electron ionization mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions. The data presented in the table below is sourced from the NIST WebBook.[1]

| m/z | Relative Intensity (%) | Putative Fragment Assignment |

| 43 | 100 | [CH₃CO]⁺ |

| 58 | 35 | [C₃H₆O]⁺ (McLafferty Rearrangement) |

| 91 | 85 | [C₇H₇]⁺ (Tropylium ion) |

| 104 | 20 | [C₈H₈]⁺ |

| 119 | 5 | [M - C₃H₇]⁺ |

| 162 | 15 | [M]⁺ (Molecular Ion) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules. It provides detailed information about the carbon and hydrogen frameworks of a compound.

Experimental Protocol: ¹H and ¹³C-NMR Spectroscopy

Sample Preparation: A small amount of the analyte (typically 5-20 mg for ¹H-NMR and 20-50 mg for ¹³C-NMR) is dissolved in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃).[2] A small amount of a reference standard, like tetramethylsilane (TMS), may be added for chemical shift calibration. The solution is then transferred to a 5 mm NMR tube.

Data Acquisition: The NMR tube is placed in the spectrometer's magnet. The instrument is then tuned to the appropriate nucleus (¹H or ¹³C). The magnetic field is shimmed to improve its homogeneity. A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded.

Data Processing: The FID is converted into a spectrum using a Fourier transform. The resulting spectrum is then phased, baseline corrected, and referenced to the internal standard.

Data Presentation: Predicted ¹H-NMR Data for this compound

The predicted ¹H-NMR spectrum of this compound would exhibit distinct signals for the different types of protons in the molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30 - 7.15 | m | 5H | Phenyl H |

| ~2.65 | t | 2H | -CH₂-Ph |

| ~2.45 | t | 2H | -CH₂-CO- |

| ~2.10 | s | 3H | -CO-CH₃ |

| ~1.90 | p | 2H | -CH₂-CH₂-CH₂- |

Data Presentation: Predicted ¹³C-NMR Data for this compound

The predicted ¹³C-NMR spectrum of this compound would show signals corresponding to each unique carbon atom in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~209 | C=O |

| ~142 | Phenyl C (quaternary) |

| ~128.5 | Phenyl CH |

| ~128.3 | Phenyl CH |

| ~126 | Phenyl CH |

| ~45 | -CH₂-CO- |

| ~35 | -CH₂-Ph |

| ~30 | -CO-CH₃ |

| ~28 | -CH₂-CH₂-CH₂- |

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the spectral analysis of a compound such as this compound.

Caption: Workflow for the spectral analysis of this compound.

References

An In-depth Technical Guide to the Safety and Handling of 5-Phenyl-2-pentanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 5-Phenyl-2-pentanone (CAS No. 2235-83-8), a ketone used in various applications, including as a flavoring agent and in the synthesis of other organic compounds.[1] Adherence to proper safety protocols is crucial when working with this and any chemical compound. This document outlines the known physical and chemical properties, potential hazards, and detailed procedures for safe handling, storage, and emergency response.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic sweet, floral odor.[1] It is an organic compound classified as a ketone, featuring a five-carbon chain with a phenyl group.[1] Its stability under normal conditions makes it suitable for various chemical reactions, though it should be handled with care due to its potential as an irritant.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O | [1] |

| Molecular Weight | 162.23 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Sweet, floral | [1] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether); limited solubility in water | [1] |

| Storage Temperature | 2-8°C, sealed in dry conditions |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Statement | Signal Word | Pictogram | Reference |

| Skin Irritation | H315: Causes skin irritation | Warning | GHS07 (Exclamation Mark) | |

| Eye Irritation | H319: Causes serious eye irritation | Warning | GHS07 (Exclamation Mark) | |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | Warning | GHS07 (Exclamation Mark) |

Toxicology

Experimental Protocols for Toxicity Assessment (General Methodology)

While specific data for this compound is not provided, the following are examples of standardized experimental protocols used to determine key toxicological endpoints.

-

Acute Oral Toxicity: The OECD Guideline 423 (Acute Toxic Class Method) is a stepwise procedure that uses a small number of animals to classify a substance's toxicity. The method involves administering the substance orally to a group of animals at a defined dose and observing for mortality and moribund status to determine the next dose level. This allows for the classification of the substance according to the GHS.

Safe Handling and Storage

Proper handling and storage procedures are essential to ensure the safety of laboratory personnel and the integrity of the compound.

Handling

-

Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4]

-

Avoid contact with skin and eyes.[4]

-

Avoid the formation of dust and aerosols.[4]

-

Use non-sparking tools to prevent ignition of vapors.[4]

-

Prevent fire caused by electrostatic discharge.[4]

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[5]

-

Store apart from foodstuff containers.[4]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound to prevent exposure.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles and/or a face shield. | To protect against splashes and vapors that can cause serious eye irritation. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective suit. | To prevent skin contact, which can cause irritation. |

| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | To prevent inhalation of vapors that may cause respiratory irritation. |

Emergency Procedures

First Aid Measures

-

In case of Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6][7]

-

In case of Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water and soap.[7] Consult a physician if irritation persists.

-

In case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get medical attention.[7]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[6]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry powder, foam, or carbon dioxide.[6]

-

Specific Hazards: The product is non-reactive under normal conditions of use, storage, and transport.[6] Hazardous decomposition products may include carbon monoxide and carbon dioxide.[5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[6]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Ensure adequate ventilation and remove all sources of ignition.

-

Environmental Precautions: Prevent the product from entering drains.[5]

-

Methods for Cleaning Up: Absorb the spill with an inert absorbent material (e.g., sand, earth) and place it in a suitable container for disposal.[6]

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, and national regulations.[6] Do not allow the product to enter drains or waterways.

Visual Guides

Safe Handling Workflow

The following diagram illustrates a comprehensive workflow for the safe handling of this compound.

Caption: Workflow for the safe handling of this compound.

Hazard Identification and Mitigation Flowchart

This flowchart outlines the logical steps for identifying, assessing, and mitigating the risks associated with this compound.

References

- 1. CAS 2235-83-8: this compound | CymitQuimica [cymitquimica.com]

- 2. Ketone - Wikipedia [en.wikipedia.org]

- 3. Ketones | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 2235-83-8 Name: 5-phenylpentan-2-one [xixisys.com]

- 5. peptide.com [peptide.com]

- 6. synerzine.com [synerzine.com]

- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

The Rise of 5-Phenylmorphans: A Technical Guide to their Discovery, Synthesis, and Evolution as Opioid Modulators

For Immediate Release

This technical guide provides an in-depth overview of the discovery, history, and development of 5-phenylmorphan derivatives for researchers, scientists, and drug development professionals. Emerging from the foundational structure of morphine, 5-phenylmorphans represent a class of synthetic opioids that have been pivotal in advancing our understanding of opioid receptor pharmacology. This document details their evolution from racemic precursors to highly selective, enantiopure compounds, and the ongoing quest for safer analgesics through biased agonism.

Executive Summary

5-Phenylmorphans are a class of synthetic opioids, conceptualized as structurally simplified analogues of morphine, that have become crucial scaffolds in medicinal chemistry.[1][2][3] First described over three decades ago, research into these compounds has led to the development of ligands with exceptional potency and selectivity for opioid receptors.[4] A significant breakthrough in the field was the discovery that specific stereoisomers, such as certain C9β-hydroxy N-phenethyl-5-phenylmorphans, exhibited profoundly higher affinity for the μ-opioid receptor (MOR) and greater in vivo potency than morphine, underscoring the critical role of stereochemistry in their pharmacological activity.[3]

Historically, the synthesis of 5-phenylmorphans produced racemic mixtures, which complicated the interpretation of structure-activity relationships (SAR).[1][2] Modern advancements have established enantioselective synthetic routes, enabling the isolation of pure stereoisomers and a more precise evaluation of their interaction with opioid receptors.[1][2] Current research is largely focused on the principle of biased agonism—designing ligands that preferentially activate the G-protein signaling pathway responsible for analgesia, while avoiding the β-arrestin2 recruitment pathway associated with adverse effects like respiratory depression and tolerance.[5][6][7] This guide summarizes the key pharmacological data, experimental protocols, and underlying biological pathways that define the 5-phenylmorphan landscape.

Quantitative Pharmacological Data

The pharmacological profiles of 5-phenylmorphan derivatives are primarily characterized by their binding affinities (Ki) at the μ (MOR), δ (DOR), and κ (KOR) opioid receptors, and their functional activities (EC50 and Emax) as agonists, partial agonists, or antagonists. The following tables summarize key data from the literature, illustrating the impact of stereochemistry and substitution on receptor interaction.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Selected 5-Phenylmorphan Derivatives

| Compound/Stereoisomer | N-Substituent | C9-Substituent | MOR Ki (nM) | DOR Ki (nM) | KOR Ki (nM) | Reference |

| 8a | Phenethyl | C8-Methyl | 2.2 | >10000 | >10000 | [8] |

| 8c | Phenethyl | C7-Phenyl | 11 | >10000 | 28 | [8] |

| 11a | Methyl | C7β-OH | 143 | >10000 | >10000 | [8] |

| 11b | Phenethyl | C7β-OH | 155 | >10000 | >10000 | [8] |

| (1R,5R,9S)-16 | 4-Nitrophenethyl | OH | 0.33 | 1140 | 120 | [9] |

| (1S,5S,9R)-16 | 4-Nitrophenethyl | OH | 26.5 | 11700 | 2150 | [9] |

Table 2: Functional Activity (cAMP Assay) of C9-Hydroxyalkyl-5-Phenylmorphan Diastereomers

| Compound | Stereochemistry | C9-Substituent | MOR EC50 (nM) | MOR Emax (%) | DOR/KOR Agonist Activity | Reference |

| 11 | 1R,5S,9R | Hydroxymethyl | 2.05 | 99 | DOR Agonist | [5][7] |

| 15 | 1S,5R,9R | Hydroxymethyl | 3.63 | 100 | None | [5][7] |

| 21 | 1S,5R,9R | Hydroxyethyl | 0.91 | 85 | DOR Agonist | [5][6][7] |

| 30 | 1R,5S,9R | Hydroxypropyl | 0.19 | 98 | DOR Agonist | [7] |

| 34 | 1R,5S,9S | Hydroxypropyl | 0.32 | 100 | DOR Antagonist | [7] |

| 36 | 1S,5R,9S | Hydroxypropyl | 1.15 | 100 | None | [5][7] |

| Morphine | - | - | 5.8 | - | Partial DOR/KOR Agonist | [10] |

Experimental Protocols

The synthesis and evaluation of 5-phenylmorphans involve specialized chemical and pharmacological procedures. Below are detailed methodologies for key experiments cited in the development of these compounds.

Synthesis: First Enantioselective Total Synthesis of the 5-Phenylmorphan Core

This protocol outlines a unified, enantioselective synthesis that provides access to the core 5-phenylmorphan scaffold from a common amine intermediate, as developed by Mahgoub et al.[1][2]

Step 1: Enantioselective Conjugate Addition

-

To a solution of (R)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole (L1) in THF at 0 °C is added Cu(OTf)2.

-

The resulting mixture is stirred for 1 hour.

-

3-(3-methoxyphenyl)cyclohex-2-en-1-one is added, and the reaction is stirred for 10 minutes.

-

Diethylzinc is added dropwise, and the reaction is stirred for 12 hours.

-

The reaction is quenched with a saturated aqueous solution of NH4Cl. The product, a chiral ketone, is extracted with ethyl acetate, dried over Na2SO4, and purified by column chromatography.

Step 2: Formation of Common Amine Intermediate

-

The chiral ketone is converted to its corresponding α,β-unsaturated ketone via Pd-catalyzed dehydrogenation.

-

The ketone is protected as a ketal, and the ester side chain is reduced to a primary alcohol using a reducing agent like LiAlH4.

-

The alcohol is converted to a leaving group (e.g., mesylate) and displaced with an amine source (e.g., via a Gabriel synthesis or similar method) to yield the common amine intermediate.

Step 3: Diastereoselective Aza-Michael Reaction

-

The common amine intermediate is treated with 1 N HCl to deprotect the ketal.

-

The acidic conditions promote a spontaneous, diastereoselective intramolecular aza-Michael reaction.

-

The resulting 5-phenylmorphan product is isolated after neutralization and extraction, and purified by chromatography.

Pharmacological Assay: Forskolin-Induced cAMP Accumulation Assay

This assay is used to determine the functional potency (EC50) and efficacy (Emax) of compounds at Gαi-coupled opioid receptors.[5][7][11]

Cell Culture:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human μ-opioid receptor (OPRM1) are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and selection antibiotics.

Assay Protocol:

-

Cells are plated in 384-well plates and incubated overnight.

-

The culture medium is removed, and cells are incubated with a stimulation buffer containing varying concentrations of the test compound (e.g., 5-phenylmorphan derivative) and a fixed concentration of the adenylyl cyclase activator, forskolin.

-

A reference agonist (e.g., DAMGO) and antagonist (e.g., naltrexone) are run in parallel as controls.

-

The plates are incubated for a set time (e.g., 30 minutes) at 37 °C.

-

Following incubation, cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF or LANCE-based detection).

-

Data are normalized to the forskolin-only control (0% inhibition) and the basal level (100% inhibition). Dose-response curves are generated using non-linear regression to determine EC50 and Emax values.

Visualizations: Pathways and Workflows

Opioid Receptor Signaling Pathways

The diagram below illustrates the dual signaling cascades initiated by opioid receptor activation. Biased agonists are designed to selectively engage the G-protein pathway for therapeutic effects while minimizing β-arrestin2 recruitment, which is linked to adverse effects.

Unified Enantioselective Synthesis Workflow

This diagram outlines the high-level workflow for the enantioselective synthesis of the 5-phenylmorphan core, demonstrating the divergent strategy from a common intermediate.

References

- 1. Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Diastereoselective One-Pot Synthesis of 7- and 8-Substituted 5-Phenylmorphans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of a Potent Highly Biased MOR Partial Agonist among Diastereomeric C9-Hydroxyalkyl-5-phenylmorphans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of a Potent Highly Biased MOR Partial Agonist among Diastereomeric C9-Hydroxyalkyl-5-phenylmorphans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Modulation of Opioid Receptor Affinity and Efficacy via N-Substitution of 9β-Hydroxy-5-(3-hydroxyphenyl)morphan: Synthesis and Computer Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A MOR Antagonist with High Potency and Antagonist Efficacy among Diastereomeric C9-Alkyl-Substituted N-Phenethyl-5-(3-hydroxy)phenylmorphans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Phenyl-2-pentanone from Phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, multi-step protocol for the synthesis of 5-phenyl-2-pentanone, starting from phenylacetic acid. The described methodology is based on established organic chemistry principles and offers a reliable pathway for obtaining the target ketone, which can serve as a valuable intermediate in the development of novel chemical entities.

The synthesis is structured in three main stages:

-

Reduction of Phenylacetic Acid: The carboxylic acid functionality of the starting material is reduced to a primary alcohol, yielding 2-phenylethanol.

-

Halogenation of 2-Phenylethanol: The resulting alcohol is converted to an alkyl halide, 2-phenylethyl bromide, to facilitate subsequent carbon-carbon bond formation.

-

Acetoacetic Ester Synthesis: The final ketone is constructed by alkylating ethyl acetoacetate with 2-phenylethyl bromide, followed by hydrolysis and decarboxylation.

Experimental Protocols

Step 1: Reduction of Phenylacetic Acid to 2-Phenylethanol

This procedure details the reduction of the carboxylic acid group of phenylacetic acid to a primary alcohol using lithium aluminum hydride (LiAlH₄), a potent reducing agent.

Materials:

-

Phenylacetic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether

-

10% Sulfuric acid

-

Anhydrous sodium sulfate

-

Round-bottom flask with reflux condenser and dropping funnel

-

Ice-water bath

-

Separatory funnel

Procedure:

-

In a dry three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, a suspension of lithium aluminum hydride (0.125 mol) in anhydrous diethyl ether (180 mL) is prepared under an inert atmosphere.

-

A solution of phenylacetic acid (0.1 mol) in anhydrous diethyl ether (150 mL) is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.[1]

-

After the addition is complete, the reaction mixture is stirred and cooled in an ice-water bath.

-

Excess LiAlH₄ is cautiously quenched by the slow, dropwise addition of water.

-

Following the decomposition of the excess hydride, 150 mL of 10% sulfuric acid is added to the flask. The mixture should be cooled as needed to control any exothermic reaction.[1]

-

The contents of the flask are transferred to a separatory funnel. The ether layer is separated, and the aqueous layer is extracted with two portions of diethyl ether.

-

The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the resulting crude 2-phenylethanol is purified by vacuum distillation.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Phenylacetic Acid | [1] |

| Reducing Agent | Lithium Aluminum Hydride | [1] |

| Solvent | Anhydrous Diethyl Ether | [1] |

| Yield of 2-Phenylethanol | ~90% | [1] |

Step 2: Synthesis of 2-Phenylethyl Bromide from 2-Phenylethanol

This protocol describes the conversion of the primary alcohol, 2-phenylethanol, to the corresponding alkyl bromide using hydrobromic acid and sulfuric acid.

Materials:

-

2-Phenylethanol

-

Concentrated sulfuric acid

-

48% Hydrobromic acid

-

Sodium bicarbonate solution

-

Anhydrous calcium chloride

-

Round-bottom flask with reflux condenser

-

Separatory funnel

Procedure:

-

In a round-bottom flask, 2-phenylethanol (1 mole) is cooled in an ice bath.

-

Concentrated sulfuric acid (0.5 mole) is added slowly with cooling, followed by the addition of 48% hydrobromic acid (1.25 mole).[2]

-

The reaction mixture is heated under reflux for 6 hours.[2]

-

After cooling, the mixture is transferred to a separatory funnel. The organic layer is separated, washed carefully with cold concentrated sulfuric acid to remove any ether byproduct, then with water.[2]

-

The crude product is washed with sodium bicarbonate solution to neutralize any remaining acid, followed by another wash with water.

-

The organic layer is dried over anhydrous calcium chloride and purified by vacuum distillation.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2-Phenylethanol | [2] |

| Reagents | HBr (48%), H₂SO₄ | [2] |

| Reaction Time | 6 hours | [2] |

| Yield of 2-Phenylethyl Bromide | 70% | [2] |

Step 3: Acetoacetic Ester Synthesis of this compound

This final stage involves the formation of the ketone via the acetoacetic ester synthesis, a classic method for preparing methyl ketones.[3][4][5]

Materials:

-

Ethyl acetoacetate

-

Sodium ethoxide

-

Absolute ethanol

-

2-Phenylethyl bromide

-

Dilute hydrochloric acid or sulfuric acid

-

Sodium chloride

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser and dropping funnel

Procedure:

-

Alkylation:

-

A solution of sodium ethoxide is prepared by dissolving sodium (1 equivalent) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

-

Ethyl acetoacetate (1 equivalent) is added to the sodium ethoxide solution.[6]

-

2-Phenylethyl bromide (1 equivalent), prepared in Step 2, is added dropwise to the solution, and the mixture is heated under reflux until the reaction is complete (the mixture becomes neutral to moist litmus paper).[6]

-

The ethanol is removed by distillation.

-

-

Hydrolysis and Decarboxylation:

-

The residue from the previous step is refluxed with a dilute aqueous acid solution (e.g., 10% HCl or H₂SO₄) for several hours.[6] This hydrolyzes the ester to a β-keto acid.

-

Continued heating of the acidic mixture causes decarboxylation of the β-keto acid to form the final ketone, this compound.[4][5]

-

-

Workup and Purification:

-

After cooling, the reaction mixture is extracted with diethyl ether.

-

The ether extracts are combined, washed with water and brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed by rotary evaporation, and the crude this compound is purified by vacuum distillation.

-

Quantitative Data:

| Parameter | Value | Reference |

| Starting Materials | Ethyl acetoacetate, 2-Phenylethyl bromide | [6] |

| Base | Sodium Ethoxide | [6] |

| Solvent | Absolute Ethanol | |

| Hydrolysis/Decarboxylation | Dilute Aqueous Acid, Heat | [4][5] |

| Expected Yield | Moderate to good |

Characterization of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O | [7] |

| Molecular Weight | 162.23 g/mol | [7] |

| CAS Number | 2235-83-8 | [7] |

| Appearance | Colorless to pale yellow liquid | [8] |

| Boiling Point | Not specified | |

| Mass Spectrum (m/z) | Molecular Ion (M⁺): 162. Key fragments: 91 (tropylium ion), 104, 58, 43. | [7] |

Visualizations

Signaling Pathway of Synthesis

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. 5-Hydroxy-5-phenylpentan-2-one | C11H14O2 | CID 15094422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. studylib.net [studylib.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]

- 6. Illustrated Glossary of Organic Chemistry - Acetoacetic ester synthesis [chem.ucla.edu]

- 7. 2-Pentanone, 5-phenyl- [webbook.nist.gov]

- 8. CAS 2235-83-8: this compound | CymitQuimica [cymitquimica.com]